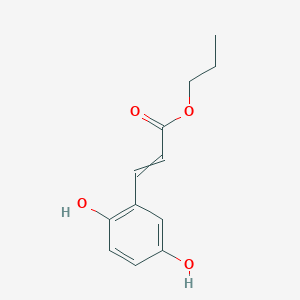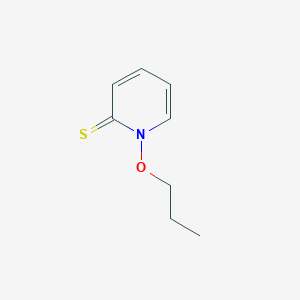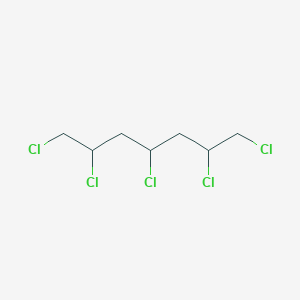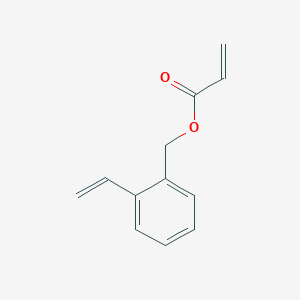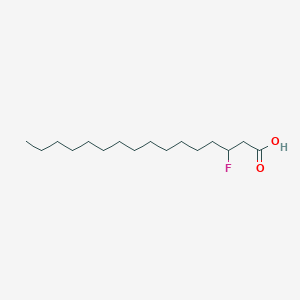
3-Fluorohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorohexadecanoic acid: is a fluorinated fatty acid with the molecular formula C16H31FO2 . This compound is characterized by the presence of a fluorine atom attached to the third carbon of the hexadecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorine .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating reagents in continuous flow reactors. These methods ensure higher yields and better control over the reaction conditions, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluorohexadecanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability .
Biology: In biological research, fluorinated fatty acids are studied for their potential role in modulating biological processes. They can be used as probes to study enzyme activities and metabolic pathways involving fatty acids .
Medicine: Fluorinated fatty acids like this compound are investigated for their potential therapeutic applications. They may serve as drug candidates or as components in drug delivery systems due to their ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants .
Mecanismo De Acción
The mechanism of action of 3-Fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may target specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Hexadecanoic acid: The non-fluorinated analog of 3-Fluorohexadecanoic acid.
2-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the second carbon.
4-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the fourth carbon.
Comparison: this compound is unique due to the position of the fluorine atom on the third carbon. This specific positioning can influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propiedades
Número CAS |
137676-79-0 |
|---|---|
Fórmula molecular |
C16H31FO2 |
Peso molecular |
274.41 g/mol |
Nombre IUPAC |
3-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
Clave InChI |
ZSFJKWAIECBKEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


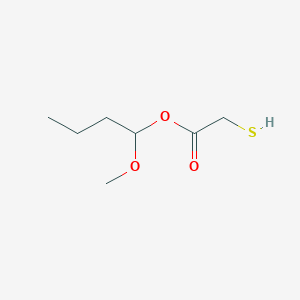
silane](/img/structure/B14277367.png)
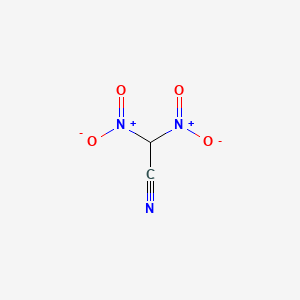
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

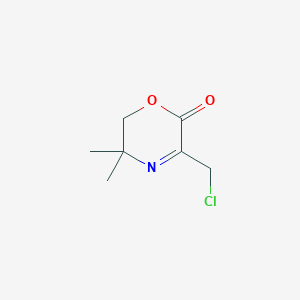
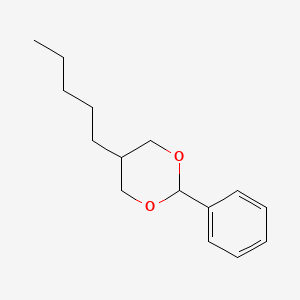
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
